molecular formula C23H23F3N4O2 B2868692 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251552-94-9

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2868692
CAS No.: 1251552-94-9
M. Wt: 444.458
InChI Key: FFNUNBXYXXXLIT-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Coupling with the Acetamide Group: The final step involves coupling the intermediate with an acetamide derivative, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the methyl group on the phenyl ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the oxadiazole ring could lead to an amine derivative.

Scientific Research Applications

2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Pharmacology: It may serve as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of 2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activity and physicochemical properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability.

Properties

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2/c1-15-6-8-16(9-7-15)21-28-22(32-29-21)17-10-12-30(13-11-17)14-20(31)27-19-5-3-2-4-18(19)23(24,25)26/h2-9,17H,10-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUNBXYXXXLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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